![molecular formula C13H18Cl2N2 B1420094 {1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1019342-07-4](/img/structure/B1420094.png)
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine” is C13H18Cl2N2. The molecular weight is 273.2 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine” are not fully detailed in the available resources .Scientific Research Applications
Dopamine D2 Receptor Ligands
- Research indicates that compounds with structures similar to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine" show high affinity for dopamine D2 receptors (D2Rs). These compounds, including various arylcycloalkylamines, are being investigated for their potential to treat disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review highlights the therapeutic potential of D2R modulators and summarizes current knowledge about these diseases, focusing on the dopaminergic pathway underlying these pathologies (Jůza et al., 2022).
Cytochrome P450 Isoforms
- A study on the selectivity of chemical inhibitors of cytochrome P450 (CYP) isoforms, which are essential for drug metabolism, mentions compounds with structures related to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine." Understanding the selectivity and potency of these inhibitors is crucial for predicting drug-drug interactions when multiple drugs are coadministered. This knowledge aids in the careful assessment of the contribution of various CYP isoforms to the total metabolism of drugs (Khojasteh et al., 2011).
Ligands for D2-like Receptors
- Arylcycloalkylamines, which include phenyl piperidines and piperazines, have been reviewed for their role in improving the potency and selectivity of binding affinity at D(2)-like receptors. The research explores the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. This indicates the complexity and specificity required in designing compounds for targeted therapeutic effects on these receptors (Sikazwe et al., 2009).
Environmental Impact of Organochlorine Compounds
- The environmental impact of chlorophenols, including 2,4-dichlorophenol, which is structurally related to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine," has been assessed. Chlorophenols exhibit moderate toxic effects to mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable. The study emphasizes the importance of understanding the persistence and bioaccumulation potential of these compounds, highlighting their strong organoleptic effect (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRABVLSOMQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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